Pentachlorobenzamide
Description
Pentachlorobenzamide is a polychlorinated aromatic compound characterized by a benzene ring substituted with five chlorine atoms and an amide functional group (-CONH₂). It is structurally related to pesticides, industrial intermediates, and persistent organic pollutants (POPs) such as pentachlorophenol and pentachlorobenzene. The compound has been identified in analytical studies of industrial materials, such as tattoo inks, where it is flagged for its hazardous properties . Its synthesis involves nucleophilic substitution reactions, as demonstrated in the preparation of methylthio derivatives .
Properties
Molecular Formula |
C7H2Cl5NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2,3,4,5,6-pentachlorobenzamide |
InChI |
InChI=1S/C7H2Cl5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14) |
InChI Key |
WHKQPTLEJWMAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pentachlorobenzamide belongs to a family of polychlorinated benzene derivatives. Key structurally related compounds include:
| Compound | Functional Group | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| This compound | Amide (-CONH₂) | C₇H₄Cl₅NO | Amide group at position 1 |
| Tetrachlorobenzamide | Amide (-CONH₂) | C₇H₅Cl₄NO | Four chlorine atoms instead of five |
| Pentachlorophenol | Phenol (-OH) | C₆HCl₅O | Hydroxyl group instead of amide |
| Pentachlorobenzene | Benzene | C₆HCl₅ | No functional group; only chlorine atoms |
| Pentachloroaniline | Amine (-NH₂) | C₆H₂Cl₅N | Amine group instead of amide |
Note: Molecular formulas are derived from synthesis data and structural analogs .
Physicochemical Properties
Key properties of this compound and related compounds are summarized below:
Data sources: Analytical chromatography , molecular weight calculations , and bioaccumulation studies .
Hazard Profiles
Hazard classifications (based on the Globally Harmonized System, GHS) highlight critical differences:
Pentachlorophenol exhibits higher acute toxicity due to its phenol group, which disrupts cellular membranes . Pentachlorobenzene is regulated as a POP due to environmental persistence .
Environmental and Toxicological Behavior
- Bioaccumulation : Pentachlorobenzene has a high bioaccumulation factor (BAF >5,000 in fish) due to hydrophobicity . This compound’s amide group may reduce bioaccumulation but increase water solubility.
- Degradation: Polychlorinated aromatics resist microbial degradation, leading to environmental persistence. Pentachlorophenol degrades slightly faster via photolysis .
- Regulatory Status: Pentachlorobenzene is classified as a POP , while pentachlorophenol is banned in many countries .
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